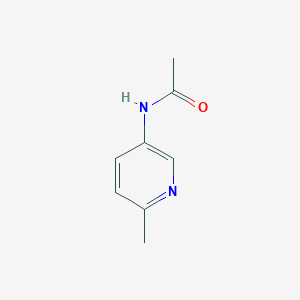

1,4-Bis(4-aminophenyl)-1,3-butadiyne

Übersicht

Beschreibung

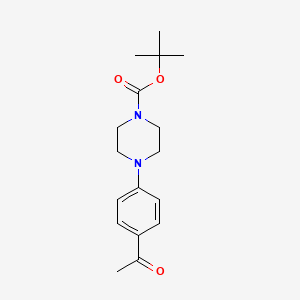

“1,4-Bis(4-aminophenyl)-1,3-butadiyne” is a chemical compound that is often used as a precursor for the synthesis of polyimides . It is also known as “1,4-Bis(diphenylamino)benzene” and has the empirical formula C30H24N2 .

Synthesis Analysis

The synthesis of “this compound” involves a two-step process. The first step is a nucleophilic displacement of tert-butylhydroquinone with p-chloronitrobenzene in the presence of K2CO3, followed by catalytic reduction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of two phenyl groups attached to a butadiyne core via amino linkages .Chemical Reactions Analysis

“this compound” is used as a monomer with various aromatic tetracarboxylic dianhydrides to synthesize polyimides . This involves a conventional two-step procedure that includes ring-opening polyaddition in a polar solvent such as N,N-dimethylacetamide (DMAc) to give poly(amic acid)s, followed by cyclodehydration to polyimides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives are characterized by high thermal stability, good solubility in a wide range of organic solvents, and high glass transition temperatures .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Covalent Organic Frameworks (COFs)

4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: has garnered attention in the realm of photocatalysis. Specifically, it is a building block for covalent organic frameworks (COFs), which are crystalline porous materials with well-defined structures. Here’s why COFs are significant:

- Photocatalytic Activity : Researchers have explored the photocatalytic performance of COFs, including hydrogen evolution , CO₂ conversion , and degradation of environmental contaminants .

Organic Transistors and Optoelectronic Devices

The dialkynyl motif in 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline has led to the development of π-conjugated polymers for organic transistors and optoelectronic devices. These devices include organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The compound’s physicochemical properties, studied through optical spectroscopy and cyclic voltammetry, contribute to its performance in these applications .

Functional Materials Synthesis

Researchers have synthesized functional materials using 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline . For instance, it serves as a precursor for the introduction of butadiyne motifs into organic and organometallic structures. These materials find applications in diverse areas, including catalysis and materials science .

Simulation and Visualization Tools

The compound’s properties have been explored using computational tools such as Amber , GROMACS , Avogadro , and VMD . These programs allow researchers to create impressive visualizations and simulate its behavior .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKIEAUPICVIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)

![Cobalt(2+);2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-5,15,24,34-tetramine](/img/structure/B3069255.png)